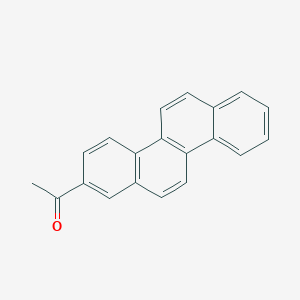

1-(Chrysen-2-YL)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68723-53-5 |

|---|---|

Molecular Formula |

C20H14O |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

1-chrysen-2-ylethanone |

InChI |

InChI=1S/C20H14O/c1-13(21)15-7-9-18-16(12-15)8-11-19-17-5-3-2-4-14(17)6-10-20(18)19/h2-12H,1H3 |

InChI Key |

HFWVQJWTYKKQTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Chrysen 2 Yl Ethan 1 One and Its Precursors/derivatives

Exploration of Friedel-Crafts Acyl Rearrangements in Polycyclic Aromatic Ketones

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for creating aryl ketones. organic-chemistry.org A key feature of this reaction, distinguishing it from the related Friedel-Crafts alkylation, is the general absence of carbocation rearrangements. This stability is attributed to the formation of a resonance-stabilized acylium ion (R-C≡O⁺ ↔ R-C⁺=O), which is not prone to the hydride or alkyl shifts that plague alkyl carbocations. youtube.comyoutube.com Consequently, the initial acylation of chrysene (B1668918) to form an acetylchrysene isomer, such as 1-(chrysen-2-yl)ethan-1-one, proceeds without rearrangement of the acetyl group itself.

However, the concept of acyl rearrangements in polycyclic aromatic ketones (PAKs) is not entirely unknown, particularly under conditions that may allow for thermodynamic equilibration. While the initial electrophilic attack is kinetically controlled, subsequent isomerization of the resulting ketone can occur under harsh conditions, such as high temperatures or prolonged exposure to a Lewis acid catalyst. This phenomenon involves the de-acylation and re-acylation of the polycyclic nucleus, leading to a migration of the acyl group to a more thermodynamically stable position. Research into related polycyclic systems, such as dinaphthyl ketones, has noted the occurrence of consecutive Friedel-Crafts acyl rearrangements, suggesting that such transformations are plausible within the broader class of complex PAKs. acs.org This process allows the reaction to overcome the initial kinetic product distribution and settle on the most stable isomer, a hallmark of thermodynamic control. wikipedia.org

C-C Bond Formation and Cleavage Mechanisms in Polycyclic Aromatic Ketone Synthesis

C-C Bond Formation: The primary C-C bond-forming event in the synthesis of this compound is the electrophilic aromatic substitution reaction between the chrysene core and an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orglibretexts.org The mechanism involves the following key steps:

Formation of the Electrophile: The Lewis acid activates the acylating agent to generate a highly electrophilic acylium ion. organic-chemistry.orgwikipedia.org

Electrophilic Attack: The π-electron system of the chrysene ring acts as a nucleophile, attacking the acylium ion. This forms a new carbon-carbon single bond and creates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the chrysene ring and yielding the final ketone product. wikipedia.org

This C-C bond formation is highly efficient for producing aromatic ketones. In a broader context, Friedel-Crafts acylation is also a critical step in synthetic strategies like the Haworth synthesis, which is used to build polycyclic aromatic hydrocarbon skeletons themselves through a sequence of acylation and cyclization reactions. wikipedia.org

C-C Bond Cleavage: The carbon-carbon bond linking the acetyl group to the chrysene ring is robust and not susceptible to cleavage under normal conditions. The high dissociation energy of C-C single bonds, particularly between an sp² (aromatic) and an sp² (carbonyl) carbon, makes such fragmentation thermodynamically unfavorable. dtu.dk

However, C-C bond cleavage in ketones can be induced under specific and often forcing conditions that fall outside the scope of typical synthesis. researchgate.net Such transformations are more common in strained systems, like cyclobutanones, where ring strain provides a thermodynamic driving force. nih.gov For unstrained aromatic ketones, cleavage often requires alternative mechanistic pathways, such as those involving radical intermediates or specialized transition metal catalysis, which are not characteristic of Friedel-Crafts conditions. researchgate.netcmu.edu

Reaction Kinetics and Thermodynamics in Chrysene Functionalization

The acylation of chrysene can lead to several different positional isomers, and the distribution of these products is governed by the principles of kinetic and thermodynamic control. libretexts.org Chrysene has multiple non-equivalent positions available for electrophilic attack, and the preferred site of reaction is influenced by reaction conditions such as temperature and time. wikipedia.orgfiveable.me

Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is typically under kinetic control. libretexts.orgmasterorganicchemistry.com The major product will be the one that is formed the fastest—the isomer resulting from the reaction pathway with the lowest activation energy (Ea). This often corresponds to the attack at the most electron-rich and sterically accessible position on the chrysene ring.

Thermodynamic Control: At higher temperatures or with longer reaction times, the acylation reaction can become reversible. wikipedia.orglibretexts.org This allows for the initial kinetic product to revert to the starting materials or rearrange (as discussed in Section 3.1), enabling the system to reach equilibrium. Under these conditions of thermodynamic control, the most stable isomer will be the predominant product. The thermodynamic product's stability is determined by factors such as steric hindrance and electronic interactions in the final ketone structure. masterorganicchemistry.com

The interplay between these two regimes determines the final isomeric composition. For example, a hypothetical acylation of chrysene might yield different ratios of isomers at different temperatures, as illustrated in the conceptual table below.

| Reaction Condition | Control Regime | Dominant Product Characteristic | Conceptual Product Ratio (Isomer A : Isomer B) |

|---|---|---|---|

| Low Temperature (e.g., 0 °C) | Kinetic | Fastest-forming isomer | 80 : 20 |

| High Temperature (e.g., 100 °C) | Thermodynamic | Most stable isomer | 15 : 85 |

Role of Intermediates and Transition States in Acetylchrysene Pathways

The regioselectivity of chrysene acylation is fundamentally determined by the stability of the transition states and intermediates involved in the reaction pathways leading to different isomers. solubilityofthings.combritannica.com

Intermediates: The key species in these pathways is the arenium ion (or sigma complex), a carbocation intermediate formed when the acylium ion attacks the aromatic ring. libretexts.org This intermediate is not a fleeting transition state but a true, albeit short-lived, species that exists in a potential energy well. stackexchange.comyoutube.com Its stability is derived from the delocalization of the positive charge across the remaining π-system of the chrysene core through resonance.

When chrysene is acylated, attack at different positions (e.g., C-2, C-6, etc.) will produce different arenium ion intermediates. The relative stability of these intermediates is a crucial factor: a more stable intermediate is formed via a lower-energy transition state, leading to a faster reaction rate. libretexts.org The stability of a given arenium ion depends on how effectively the positive charge can be delocalized without disrupting the aromaticity of the adjacent benzene (B151609) rings within the polycyclic structure.

Transition States: A transition state is the highest energy point on the reaction coordinate for a given step, representing the fleeting arrangement of atoms as bonds are being broken and formed. solubilityofthings.combritannica.com In Friedel-Crafts acylation, the rate-determining step is typically the formation of the arenium ion. britannica.com Therefore, the highest-energy transition state is the one leading from the reactants (chrysene and the acylium ion) to this intermediate. libretexts.org

The structure of the transition state closely resembles that of the arenium ion it is forming (Hammond's Postulate). Consequently, factors that stabilize the arenium ion intermediate also stabilize the transition state leading to it. A reaction pathway that proceeds through a more stable arenium ion will have a lower activation energy and will therefore be kinetically favored.

The conceptual stability of intermediates for attack at different chrysene positions can be summarized as follows:

| Position of Attack | Relative Stability of Arenium Ion Intermediate | Associated Product Type | Reasoning |

|---|---|---|---|

| Position X (e.g., C-6) | Higher | Likely Kinetic Product | Maximum delocalization of positive charge while preserving aromaticity in other rings. |

| Position Y (e.g., C-2) | Lower | Minor Kinetic Product | Less effective charge delocalization, leading to a higher energy intermediate and transition state. |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 1 Chrysen 2 Yl Ethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Acetylchrysene Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules in solution. creative-biostructure.compearson.com It provides detailed information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

High-resolution proton NMR (¹H NMR) is crucial for determining the substitution pattern on the chrysene (B1668918) backbone. researchgate.net The chemical shift, integration, and multiplicity (splitting pattern) of each proton signal offer a wealth of structural information. youtube.com

Chemical Shift : The introduction of an acetyl group at the C-2 position of chrysene causes a characteristic shift in the signals of nearby aromatic protons. Protons on carbons adjacent to the substitution site (e.g., C-1 and C-3) are deshielded and their signals appear at a lower field compared to unsubstituted chrysene. chemicalbook.com The methyl protons of the acetyl group typically appear as a distinct singlet in the aliphatic region (around 2.0-2.5 ppm), serving as a clear diagnostic signal. libretexts.org

Integration : The area under each peak is proportional to the number of protons it represents. This allows for a quantitative count of protons in different chemical environments. youtube.com

Multiplicity : Spin-spin coupling between adjacent, non-equivalent protons splits signals into characteristic patterns (e.g., doublets, triplets), revealing the connectivity of protons within the aromatic rings. youtube.com

These features combined allow chemists to precisely map the location of functional groups on the chrysene skeleton. magritek.com

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy details the carbon skeleton of the molecule. slideshare.net The chemical shift range for ¹³C is much broader than for ¹H, providing excellent resolution for the numerous carbon atoms in chrysene derivatives. oregonstate.edu The carbonyl carbon of the acetyl group is particularly noteworthy, appearing far downfield (typically >190 ppm). memphis.edu

For complex molecules like acetylchrysene, one-dimensional spectra can be crowded. Advanced two-dimensional (2D) NMR experiments are employed to resolve ambiguities and confirm the structure: memphis.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to trace the connectivity within individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two or three bonds. For 1-(chrysen-2-yl)ethan-1-one, a key HMBC correlation would be observed between the methyl protons of the acetyl group and the C-2 carbon of the chrysene ring, unambiguously confirming the site of attachment.

Table 1: Representative NMR Data for Acetylchrysene Derivatives

| Technique | Nucleus | Functional Group | Typical Chemical Shift (ppm) | Key Information Provided |

| ¹H NMR | ¹H | Acetyl (CH₃) | ~2.0 - 2.5 (singlet) | Presence of acetyl group |

| ¹H NMR | ¹H | Aromatic (Ar-H) | ~7.5 - 9.0 | Substitution pattern on chrysene core |

| ¹³C NMR | ¹³C | Carbonyl (C=O) | >190 | Presence of ketone functionality |

| ¹³C NMR | ¹³C | Aromatic (Ar-C) | ~120 - 150 | Carbon framework of chrysene |

| HMBC | ¹H, ¹³C | Acetyl CH₃ to Ar-C | N/A (cross-peak) | Confirms point of attachment |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis of Polycyclic Aromatic Ketones

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. wikipedia.org High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, allowing for the confirmation of its molecular formula, C₂₀H₁₄O.

The fragmentation pattern observed under electron ionization (EI) provides further structural evidence. libretexts.org Aromatic ketones exhibit characteristic fragmentation pathways: whitman.edulibretexts.org

Alpha-Cleavage : The bond between the carbonyl carbon and the adjacent methyl group can break, leading to the loss of a methyl radical (•CH₃) and the formation of a stable chrysenoyl acylium ion. This often results in a prominent peak at M-15.

Loss of CO : The molecular ion can also lose a molecule of carbon monoxide, resulting in a peak at M-28.

Analysis of these fragment ions helps to piece together the molecular structure and corroborate assignments made by other spectroscopic methods. nih.govnist.gov

Vibrational Spectroscopy Applications (FT-IR, Raman) in Structural Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. sci-hub.stnih.gov

FT-IR Spectroscopy : This technique is particularly sensitive to polar bonds. For this compound, the most prominent feature in the FT-IR spectrum is a strong absorption band corresponding to the C=O stretch of the ketone, typically appearing in the range of 1685-1740 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, and C=C stretching bands for the aromatic rings appear in the 1400-1600 cm⁻¹ region. libretexts.orgscialert.net

Raman Spectroscopy : Raman spectroscopy is complementary to FT-IR and is often more sensitive to non-polar, symmetric vibrations. sci-hub.st It provides detailed information about the vibrations of the chrysene carbon skeleton. primescholars.com

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgthepharmajournal.com By diffracting X-rays off a single crystal of the compound, researchers can generate an electron density map and build an atomic model that reveals: youtube.com

Unambiguous Connectivity : It provides absolute confirmation of which atoms are bonded to each other, verifying the substitution pattern.

Bond Lengths and Angles : Precise measurements of all bond lengths and angles are obtained.

Molecular Conformation : It shows the orientation of the acetyl group relative to the plane of the chrysene rings.

Intermolecular Interactions : The packing of molecules in the crystal lattice reveals information about non-covalent interactions, such as π-π stacking, which are common in polycyclic aromatic systems. nih.gov

This technique provides the most complete picture of the molecule's static structure. youtube.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Chrysene Derivatives

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). acs.org Polycyclic aromatic hydrocarbons like chrysene have characteristic UV-Vis spectra resulting from π-π* transitions within their extensive conjugated systems. researchgate.net

The introduction of an acetyl group, which is a chromophore, modifies the electronic structure of the chrysene core. This functionalization typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted chrysene, as it extends the conjugation. researchgate.net The resulting spectrum is a unique electronic fingerprint of the molecule. nih.gov

Table 2: Summary of Spectroscopic and Crystallographic Techniques

| Technique | Information Obtained | Application to this compound |

| ¹H NMR | Proton environments, connectivity | Determines position of acetyl group, confirms aromatic structure |

| ¹³C NMR | Carbon skeleton | Identifies all unique carbons, including the carbonyl |

| 2D NMR | Detailed connectivity (H-H, C-H) | Unambiguously assigns all signals and confirms structure |

| Mass Spectrometry | Molecular weight, formula, fragments | Confirms molecular formula (C₂₀H₁₄O), shows characteristic ketone fragmentation |

| FT-IR/Raman | Functional groups, vibrational modes | Identifies C=O stretch, aromatic C=C and C-H vibrations |

| X-ray Crystallography | 3D atomic structure, conformation | Provides definitive proof of structure, bond lengths, and angles |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | Characterizes the π-electron system and effect of substitution |

Research Applications and Potential in Materials Science

Development of Chrysene-Based Nanographenes and Their Functionalization

Chrysene-based nanographenes are small, well-defined fragments of graphene that have garnered significant interest due to their tunable electronic properties and potential applications in nanoelectronics and materials science. The synthesis of these materials often relies on the π-extension of smaller aromatic building blocks.

The acetyl group of 1-(Chrysen-2-yl)ethan-1-one serves as a versatile anchor point for the construction of larger nanographene structures. Through various condensation reactions, the acetyl moiety can be transformed to build additional aromatic rings onto the chrysene (B1668918) core. For instance, reactions involving the carbonyl group can lead to the formation of new carbon-carbon bonds, effectively extending the π-conjugated system. This bottom-up approach to nanographene synthesis allows for precise control over the final structure and, consequently, its electronic and photophysical properties.

Furthermore, the functionalization of chrysene-based nanographenes is crucial for modulating their properties and processability. The acetyl group can be a precursor to a wide range of other functional groups. For example, it can be reduced to an ethyl group, oxidized to a carboxylic acid, or used in reactions to introduce heteroatoms, thereby altering the electronic nature and intermolecular interactions of the resulting nanographene.

Exploration in Organic Optoelectronic Materials

Organic optoelectronic materials, which form the basis of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), rely on molecules with specific electronic and photophysical characteristics. Chrysene derivatives are known to be promising candidates for these applications due to their high photoluminescence quantum yields and thermal stability.

The incorporation of this compound into the design of optoelectronic materials offers a pathway to tailor their properties. The acetyl group, being an electron-withdrawing group, can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the chrysene core. This tuning of the electronic band gap is critical for controlling the color of emission in OLEDs and for optimizing the efficiency of charge separation in OPVs.

Moreover, the acetyl group can be chemically modified to introduce moieties that enhance charge transport or improve the morphological stability of thin films, both of which are critical for device performance and longevity. For instance, attaching bulky side groups via the acetyl functionality can prevent undesirable intermolecular aggregation, which often leads to quenching of luminescence.

| Property | Chrysene | Dibenzo[g,p]chrysene (DBC) | Substituted DBC Derivatives |

| HOMO Level (eV) | -5.5 to -5.9 | ~ -5.7 | Modulated by substituents |

| LUMO Level (eV) | -2.1 to -2.5 | ~ -2.3 | Modulated by substituents |

| Photoluminescence | Blue emission | Blue-green emission | Tunable emission color |

Note: The data in this table is based on computational studies of chrysene and its derivatives and is intended to be illustrative of the general trends observed upon substitution.

Novel Architectures in Organic Functional Materials

The development of novel molecular architectures is a cornerstone of modern materials science, leading to materials with unprecedented properties and functionalities. The reactivity of the acetyl group in this compound makes it a valuable building block for creating complex and well-defined organic structures.

One avenue of exploration is the use of this compound in the synthesis of dendrimers and other macromolecular structures. The acetyl group can serve as a focal point for the attachment of dendritic wedges, leading to the formation of chrysene-cored dendrimers. These materials can exhibit unique photophysical properties due to the encapsulation of the luminescent chrysene core by the dendritic branches.

Furthermore, the transformation of the acetyl group into other reactive functionalities, such as amines or carboxylic acids through reactions like the Willgerodt-Kindler reaction, expands the synthetic toolbox for creating novel materials. wikipedia.orgmsu.edusynarchive.comorganic-chemistry.org For example, the resulting amino or carboxyl-functionalized chrysenes can be used as monomers in polymerization reactions to produce chrysene-containing polymers with tailored electronic and mechanical properties.

Charge Transport and Excited State Properties in Polycyclic Aromatic Ketones

The efficiency of organic electronic devices is intrinsically linked to the charge transport characteristics and the nature of the excited states of the constituent organic materials. The presence of a ketone group on a polycyclic aromatic core, as in this compound, can significantly influence these properties.

The electron-withdrawing nature of the carbonyl group can impact the charge transport characteristics of chrysene-based materials. While pristine chrysene is known to be a p-type semiconductor (hole transport), the introduction of an acetyl group can modulate its electron affinity and potentially introduce n-type (electron transport) or ambipolar behavior. Computational studies on functionalized PAHs suggest that the nature and position of substituents play a crucial role in determining the dominant charge carrier. rsc.org

The excited state properties of polycyclic aromatic ketones are also of fundamental interest. The presence of the carbonyl group can lead to the formation of charge-transfer excited states, which can have different decay pathways compared to the locally excited states of the parent PAH. Understanding the dynamics of these excited states is essential for designing efficient light-emitting materials and for controlling photochemical reactions.

| Parameter | General Trend for Substituted PAHs |

| Reorganization Energy | Influenced by the rigidity and electronic nature of the substituent. |

| Transfer Integral | Dependent on the intermolecular packing and orbital overlap, which is affected by substituents. |

| Charge Carrier Mobility | Can be enhanced or diminished based on the substituent's effect on electronic coupling and molecular ordering. |

Note: This table presents general trends observed in computational and experimental studies of charge transport in substituted polycyclic aromatic hydrocarbons.

Design of Advanced Materials through Structure-Property Relationships

The overarching theme in the application of this compound in materials science is the establishment of clear structure-property relationships. By systematically modifying the acetyl group and studying the resulting changes in the material's properties, researchers can develop a predictive understanding of how molecular structure dictates macroscopic function.

For instance, a series of derivatives can be synthesized from this compound, each with a different functional group attached to the acetylated position. The optical, electronic, and morphological properties of these derivatives can then be characterized. This data can be used to build models that correlate specific structural features with desired material properties, such as high charge carrier mobility, specific emission wavelengths, or improved solubility.

This rational design approach, enabled by versatile building blocks like this compound, is crucial for accelerating the discovery and development of next-generation organic materials for a wide range of technological applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 1-(chrysen-2-yl)ethan-1-one in laboratory settings?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation, where chrysene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, in tandem annulation reactions, this compound serves as a π-conjugated ketone precursor, reacting with electron-deficient alkynes to form acenaphthylene derivatives. Reaction optimization includes controlling stoichiometry, temperature (e.g., reflux conditions), and catalyst loading to achieve high yields (70–85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, with aromatic protons appearing in δ 7.5–9.0 ppm and the acetyl group at δ 2.6–2.8 ppm.

- HSQC/NOESY : Resolves coupling interactions and spatial proximities, critical for confirming substituent positions on the chrysene backbone .

- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 296 [M⁺]) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound participate in tandem annulation reactions to construct acenaphthylene derivatives?

- Methodological Answer : The compound acts as a ketone donor in penta- or hexaannulation reactions with alkyne diesters (e.g., dimethyl acetylenedicarboxylate). The reaction proceeds via C–H activation at the chrysene β-position, forming fused polycyclic aromatic hydrocarbons (PAHs). Key factors include:

- Electronic Effects : The electron-withdrawing acetyl group enhances electrophilicity, facilitating alkyne insertion.

- Steric Considerations : Bulky chrysene substituents may require longer reaction times (24–48 hrs) or elevated temperatures (80–100°C) .

Q. What crystallographic strategies are used to resolve the structure of this compound and its derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXTL software is standard. Steps include:

- Data Collection : High-resolution datasets (e.g., Cu-Kα radiation, 0.8 Å resolution) to capture anisotropic displacement parameters.

- Refinement : Using SHELXL’s least-squares algorithms to model thermal motion and occupancy. For example, triclinic systems (space group P1) require careful handling of torsional angles and hydrogen bonding networks .

Q. How do computational methods complement experimental data in analyzing this compound’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:

- Reaction Pathways : Transition states for annulation steps, with activation energies correlating with experimental yields.

- Electronic Properties : HOMO/LUMO gaps (~3.2 eV) explain the compound’s π-conjugation and charge-transfer behavior in PAH synthesis .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies between spectroscopic and crystallographic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Strategies include:

- Variable-Temperature NMR : Identifies conformational changes (e.g., coalescence temperatures for rotamers).

- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystallographic data to validate solution-phase hydrogen bonding .

Tables of Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 296.36 g/mol | |

| Crystal System | Triclinic (P1) | |

| Tandem Annulation Yield | 70–85% (with alkyne diesters) | |

| HOMO-LUMO Gap (DFT) | ~3.2 eV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.